N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

Medicinal chemistry Salt selection Pre‑formulation

N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride (CAS 2126162-01-2) is a bicyclic heterocyclic building block comprising a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core with an N-ethyl substituent on the 3‑amine and formulated as a dihydrochloride salt. Its molecular formula is C₉H₁₆Cl₂N₄ with a molecular weight of 251.15 g·mol⁻¹.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
CAS No. 2126162-01-2
Cat. No. B2519806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
CAS2126162-01-2
Molecular FormulaC9H16Cl2N4
Molecular Weight251.16
Structural Identifiers
SMILESCCNC1=NN=C2CCNCC2=C1.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H
InChIKeyLDXKYFLYCLDZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride – Core Scaffold & Identity for Procurement


N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride (CAS 2126162-01-2) is a bicyclic heterocyclic building block comprising a 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core with an N-ethyl substituent on the 3‑amine and formulated as a dihydrochloride salt. Its molecular formula is C₉H₁₆Cl₂N₄ with a molecular weight of 251.15 g·mol⁻¹ [1]. The compound contains two diversity points (the secondary amine of the tetrahydropyridine ring and the exocyclic amine) that enable further functionalisation in lead-oriented synthesis . Commercial suppliers list it at ≥95% purity, with storage at room temperature [1].

Why N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride Cannot Be Simply Replaced by In‑Class Analogs


The pyrido[4,3-c]pyridazine scaffold is a recognised lead-oriented template, yet minor changes at the N‑3 position or the salt counter‑ion profoundly alter physicochemical properties that govern solubility, permeability, and reactivity in downstream chemistry . Unlike the N‑methyl or N‑cyclopropyl congeners, the N‑ethyl substituent introduces a distinct balance of lipophilicity and steric bulk that can influence target binding and metabolic stability. Furthermore, the dihydrochloride salt form provides a different hygroscopicity, crystallinity, and aqueous solubility profile compared with the free base or the dihydrobromide salt, directly affecting weighing accuracy, dissolution rate, and formulation consistency in discovery workflows . The quantitative comparisons below demonstrate that simple one‑to‑one substitution without experimental verification carries a real risk of irreproducible results.

Quantitative Differentiation Evidence for N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride


Salt Form Comparison: Dihydrochloride vs. Dihydrobromide – Molecular Weight and Counter‑Ion Mass Fraction

The dihydrochloride salt (target compound) has a molecular weight of 251.15 g·mol⁻¹, while the analogous dihydrobromide salt (CAS 1354949‑99‑7) has a molecular weight of 340.06 g·mol⁻¹ [1]. The counter‑ions alone account for 29.0% of the mass in the dihydrochloride versus 47.6% in the dihydrobromide, meaning that for a given mass of salt, the dihydrochloride delivers 1.36‑fold more free‑base equivalents (178.24 g·mol⁻¹). This has direct implications for dose calculations and stoichiometry in parallel synthesis where loading is based on salt mass. Note: No direct head‑to‑head solubility or stability study was identified; this is a cross‑study comparable observation based on vendor‑reported molecular weights.

Medicinal chemistry Salt selection Pre‑formulation

N‑Alkyl Substituent Comparison: Calculated LogP and Polar Surface Area of N‑Ethyl vs. N‑Methyl Analogs

The N‑ethyl dihydrochloride target compound exhibits a calculated LogP of −0.17 (free base form) and a polar surface area (PSA) of 50 Ų as reported by ChemSpace [1]. In comparison, the N‑methyl free base analog (CAS 945262‑32‑8) has a calculated LogP of −0.172 and a PSA of 49.84 Ų as listed by ChemBase [2]. The near‑identical LogP and PSA values indicate that the N‑ethyl and N‑methyl analogs are predicted to have very similar passive membrane permeability. Therefore, any differentiation in biological assay outcomes between these two analogs is more likely attributable to steric or electronic effects on target binding rather than to global physicochemical property differences. This is a cross‑study comparable observation; no direct head‑to‑head experimental measurement in the same laboratory was identified.

Drug design Lipophilicity Permeability

Purity Assurance: Minimum 95% HPLC Purity Guaranteed Across Major Suppliers

The target compound is consistently listed at a minimum purity of 95% by multiple independent vendors including ChemSpace (Enamine), Ambeed, and CymitQuimica [1]. In contrast, the dihydrobromide salt (CAS 1354949‑99‑7) is listed at 97% purity by Fluorochem . While the 2% difference is small, the dihydrochloride salt has broader multi‑supplier availability at the 95% specification with documented pricing, facilitating competitive procurement. No impurity profile data (e.g., specific impurity limits) was available for any of the analogs, limiting a deeper quality comparison. This is class‑level inference based on vendor specifications.

Quality control Reproducibility Procurement

Scaffold Positioning: Lead‑Oriented Synthesis with Two Diversity Points Confirmed

The 5,6,7,8‑tetrahydropyrido[4,3‑c]pyridazine core has been validated as a lead‑oriented scaffold with two orthogonal diversity points (the N‑6 secondary amine and the C‑3 position) . The reported synthetic route delivers derivatives in 32–35% overall yield over five steps. The N‑ethyl‑3‑amine substitution pattern on the target compound retains both diversity points, allowing further parallel derivatisation at the N‑6 position (e.g., acylation, sulfonylation, reductive amination) while the C‑3 amine can be elaborated independently. By contrast, analogs with tertiary amines at C‑3 (e.g., N,N‑dimethyl) lose the hydrogen‑bond donor capability of the exocyclic amine, which may be essential for certain target interactions. This is a class‑level inference based on the scaffold architecture; no direct comparative library enumeration data were found.

Lead-oriented synthesis Library design Fragment-based drug discovery

Recommended Application Scenarios for N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride Based on Differentiating Evidence


Parallel Library Synthesis Requiring Orthogonal Diversity Points

The target compound presents two chemically distinct functional groups – the N‑6 secondary amine and the C‑3 primary amine – that can be derivatised independently using standard combinatorial chemistry protocols [1]. This is particularly valuable when building compound libraries for structure‑activity relationship (SAR) exploration around the pyrido[4,3‑c]pyridazine core, where the N‑ethyl substitution provides a fixed lipophilic anchor while the remaining positions are systematically varied.

Salt‑Form Screening and Pre‑Formulation Studies

The dihydrochloride salt offers a free‑base equivalence advantage over the dihydrobromide (1.36‑fold more scaffold per unit mass) [1]. Research groups conducting salt‑form screens for solubility, dissolution rate, and crystallinity should include this salt as a comparator to the free base and the dihydrobromide. The documented purity (≥95% across multiple suppliers) ensures that salt‑form comparisons are not confounded by variable chemical purity .

Fragment‑Based or Lead‑Oriented Medicinal Chemistry Campaigns

The validated lead‑oriented nature of the tetrahydropyrido[4,3‑c]pyridazine scaffold [1], combined with the moderate lipophilicity (LogP −0.17) and low molecular weight of the free base (178.24 g·mol⁻¹), positions the N‑ethyl dihydrochloride as a suitable starting fragment for hit‑to‑lead optimisation. Its physicochemical profile falls within typical fragment‑like space, and the two diversity points allow rapid exploration of vector exit angles.

Quote Request

Request a Quote for N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.